An In-Depth Technical Guide to 1-(3-Aminopropyl)-3-isopropylurea hydrochloride: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-(3-Aminopropyl)-3-isopropylurea hydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride (CAS Number: 1190006-09-7), a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective applications, grounded in established scientific principles.
Introduction and Significance
1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a substituted urea derivative that has garnered interest as a valuable building block in organic synthesis. Its molecular architecture, featuring a primary amine, a urea linkage, and an isopropyl group, imparts a unique combination of properties. The primary amine serves as a key functional handle for further chemical modifications, while the urea moiety is a well-recognized pharmacophore in numerous biologically active compounds, known for its ability to form strong hydrogen bonds with biological targets.[1] The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications.
The presence of both hydrogen bond donors and acceptors in its structure suggests potential interactions with a variety of biological macromolecules, making it a promising scaffold for the design of enzyme inhibitors or receptor modulators.[1] Notably, urea-containing compounds have been explored for their therapeutic potential in a wide range of neurological disorders.[1] Furthermore, the aminopropyl chain provides a flexible linker, allowing for the strategic positioning of functional groups in the design of novel chemical entities.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 1190006-09-7 | Internal Data |
| Molecular Formula | C₇H₁₈ClN₃O | Internal Data |
| Molecular Weight | 195.69 g/mol | Internal Data |
| Physical Form | Solid | Internal Data |
| Storage Temperature | 2-8 °C | Internal Data |
Further characterization is required to determine properties such as melting point, solubility in various organic solvents, pKa, and logP.
Figure 1: Chemical structure of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.
Synthesis and Purification
Proposed Synthetic Pathway
A logical synthetic approach would involve a two-step process starting from commercially available N-Boc-1,3-diaminopropane.
Figure 2: Proposed synthesis workflow for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-N'-(3-aminopropyl)-N''-isopropylurea
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-1,3-diaminopropane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. To this stirred solution, add isopropyl isocyanate (1 equivalent) dropwise. The reaction is typically exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.[2]
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[3]
Step 2: Deprotection and Hydrochloride Salt Formation
-
Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable organic solvent such as methanol, ethyl acetate, or 1,4-dioxane.
-
Acidification: To this solution, add a solution of hydrochloric acid in the same or a compatible organic solvent (e.g., HCl in diethyl ether or 1,4-dioxane). The addition should be done carefully, and the mixture should be stirred at room temperature.
-
Precipitation and Isolation: The hydrochloride salt of the product is typically insoluble in nonpolar organic solvents and will precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold, nonpolar solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum to yield the final product, 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.
Characterization and Analytical Methods
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a multiplet), the three methylene groups of the aminopropyl chain (multiplets), and the amine and urea protons (broad signals which may exchange with D₂O).[4]
-
¹³C NMR: The carbon NMR spectrum should reveal signals corresponding to the two distinct carbons of the isopropyl group, the three carbons of the propyl chain, and the carbonyl carbon of the urea group at approximately 163 ppm.[5]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the free base form of the compound. The expected molecular ion peak [M+H]⁺ would correspond to the protonated form of 1-(3-aminopropyl)-3-isopropylurea.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the urea, the C=O stretching of the urea group (typically around 1647 cm⁻¹), and C-H stretching and bending vibrations.[2]
Potential Biological Activities and Applications in Drug Discovery
While specific biological data for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride is not extensively documented, its structural motifs suggest several promising avenues for investigation in drug discovery.
Neurological Disorders
Urea derivatives are known to possess a wide range of biological activities, with many compounds showing efficacy in the central nervous system (CNS).[1] The ability of the urea functional group to act as both a hydrogen bond donor and acceptor allows for interactions with various biological targets within the CNS. The aminopropyl moiety can also contribute to neuroprotective effects, as seen in other aminopropyl-containing compounds.[8] This suggests that 1-(3-Aminopropyl)-3-isopropylurea hydrochloride could serve as a scaffold for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, or epilepsy.
Figure 3: Potential applications of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.
Enzyme Inhibition
The urea scaffold is a common feature in many enzyme inhibitors. For example, urea derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease.[9] Other enzymes that could be targeted include kinases, proteases, and hydrolases. A logical first step in exploring the biological activity of this compound would be to screen it against a panel of relevant enzymes implicated in various diseases.
Agrochemicals
Substituted ureas have a long history of use as herbicides and plant growth regulators.[1] The specific combination of substituents in 1-(3-Aminopropyl)-3-isopropylurea hydrochloride could impart novel herbicidal or fungicidal properties, warranting investigation in the field of agrochemical research.
Experimental Workflow for Biological Evaluation
For researchers interested in exploring the therapeutic potential of this compound, the following experimental workflow is proposed:
Figure 4: Proposed workflow for the biological evaluation of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Aminopropyl)-3-isopropylurea hydrochloride. Based on the safety data for structurally related compounds, it should be considered as potentially harmful if swallowed or in contact with skin, and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a chemical intermediate with considerable potential for applications in both medicinal chemistry and materials science. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel compounds. While its specific biological activities are yet to be fully elucidated, its structural features suggest that it could be a valuable scaffold for the discovery of new therapeutic agents, particularly for neurological disorders. Further research into its biological properties is highly encouraged to unlock its full potential.
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